molecular formula C14H16ClNO3 B1285522 (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1212241-27-4

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1285522
CAS No.: 1212241-27-4
M. Wt: 281.73 g/mol
InChI Key: FJUHZKMSZLYMCW-YPMHNXCESA-N
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Description

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features This compound belongs to the piperidine class, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a ketone. For instance, the reaction between 3-chlorobenzaldehyde and ethylamine under acidic conditions can yield the desired piperidine intermediate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the piperidine intermediate with carbon dioxide in the presence of a base such as sodium hydroxide.

    Final Oxidation Step: The final step involves the oxidation of the piperidine ring to introduce the ketone functionality. This can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of alcohols from the reduction of the ketone group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical transformations required in industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(3-fluorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2R,3R)-2-(3-bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2R,3R)-2-(3-methylphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Uniqueness

Compared to its analogs, (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHZKMSZLYMCW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159109
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175689-25-4
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175689-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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